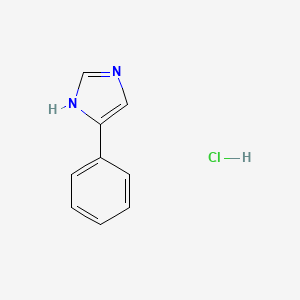

Imidazole, 4-phenyl-, hydrochloride

説明

Imidazole, 4-phenyl-, hydrochloride (C₉H₉N₂·HCl) is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a phenyl group at the 4-position and a hydrochloride salt. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry and material science. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in synthetic and pharmacological applications.

特性

CAS番号 |

40864-48-0 |

|---|---|

分子式 |

C9H9ClN2 |

分子量 |

180.63 g/mol |

IUPAC名 |

5-phenyl-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C9H8N2.ClH/c1-2-4-8(5-3-1)9-6-10-7-11-9;/h1-7H,(H,10,11);1H |

InChIキー |

VWHCTKZNHLSWHV-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CN=CN2.Cl |

関連するCAS |

670-95-1 (Parent) |

製品の起源 |

United States |

科学的研究の応用

Scientific Research Applications

Imidazole derivatives, including Imidazole, 4-phenyl-, hydrochloride, have broad applications across various fields:

Medicinal Chemistry

- Antimicrobial Activity: Research indicates that imidazole derivatives demonstrate significant antibacterial and antifungal properties. For instance, studies have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans, with inhibition rates exceeding 50% in vitro tests .

| Bacterial Strain | Inhibition Rate (%) |

|---|---|

| Staphylococcus aureus | 72 |

| Escherichia coli | 65 |

| Candida albicans | 58 |

- Anticancer Properties: The compound has been evaluated for its potential to inhibit cancer cell proliferation. In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated significant reductions in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Pharmacology

- Anti-inflammatory Effects: Imidazole derivatives have shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values against COX-1 and COX-2 were reported as follows:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 30 |

| COX-2 | 25 |

Synthesis of New Derivatives

Research into the synthesis of new imidazole derivatives has revealed that modifications can enhance biological activity. For example, structural changes at the phenyl group have led to increased potency against specific bacterial strains .

Antiviral Activity

A notable study highlighted that imidazole derivatives exhibited significant inhibition of HIV integrase activity, suggesting potential applications in antiviral therapy .

Structure–Activity Relationship (SAR) Analysis

Research into the structure–activity relationship of imidazole compounds has provided insights into how different substituents impact biological activity. This knowledge is crucial for guiding future drug design efforts aimed at developing more effective therapeutic agents .

Comparative Studies

Comparative studies between imidazole derivatives have shown that certain modifications can lead to enhanced antimicrobial efficacy. For example, combining imidazoles with pyrazole derivatives resulted in potent antibacterial effects against resistant strains .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Stability

4-Bromo vs. 4-Phenyl Imidazole Analogs :

The 4-bromo analog (C₉H₈BrN₂) demonstrates potent in vitro antifungal activity against dermatophytes and Aspergillus fumigatus, comparable to miconazole. In contrast, the 4-phenyl analog exhibits lower solubility, limiting its in vitro antifungal activity to Cryptococcus neoformans. However, both compounds show superior in vivo efficacy in rodent models of candidiasis, highlighting discrepancies between in vitro and in vivo performance .Fluorinated Derivatives :

Single-site fluorination at the 4-phenyl position (e.g., 4-fluorophenyl-imidazole) enhances metabolic stability by reducing oxidative biotransformation. Conversely, fluorination at other positions (e.g., imidazo[1,2-a]pyridine 6-position) accelerates metabolic degradation, underscoring the critical role of substituent placement .

Pharmacological Activity in Related Scaffolds

- Analgeticum NU 896: Structurally related to pethidine, this compound (i-isopropyl 4-phenyl-4-propionoxypiperidine hydrochloride) shares the 4-phenyl group but incorporates a piperidine ring. It is marketed as an analgesic, demonstrating that phenyl substitution in different heterocyclic systems can yield clinically viable drugs .

4-Phenyl Fentanyl Hydrochloride :

A Schedule I opioid, this compound highlights the role of the 4-phenyl group in enhancing receptor binding affinity. Unlike imidazole derivatives, its piperidine-based structure underscores how scaffold choice modulates pharmacological activity .

Solubility and Structural Modifications

- 4-Phenyl vs. 4-Methoxyphenyl Derivatives: Substituting the phenyl group with a methoxy group (e.g., 1-(4-methoxyphenyl)-1H-imidazole) alters electronic properties and solubility.

Dihydroimidazole Derivatives :

Compounds like 4-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrochloride exhibit reduced aromaticity compared to fully conjugated imidazoles, leading to distinct reactivity and applications in organic synthesis .

Data Tables: Key Comparisons

Research Findings and Trends

- Metabolic Stability : Fluorination at specific positions (e.g., 4-phenyl) improves resistance to hepatic enzymes, a trend observed in imidazo[1,2-a]pyridines .

- Antifungal Activity: Despite poor in vitro solubility, 4-phenyl imidazole derivatives show promise in vivo, suggesting formulation optimization (e.g., nanoparticle delivery) could enhance utility .

- QS Inhibition : The 4-phenyl group mimics acyl-homoserine lactones, enabling quorum-sensing inhibition in Vibrio fischeri by competitively binding LuxR proteins .

準備方法

Reaction Overview

A widely cited method involves the nucleophilic substitution and cyclization of α-bromoacetophenone with formamidine acetate in ethylene glycol, followed by acidification to yield the hydrochloride salt.

Procedure:

-

Substitution : α-Bromoacetophenone (0.25 mol) is dissolved in ethylene glycol (mass ratio 4:1 relative to the ketone) at 50–60°C. Formamidine acetate (1.8–2.2 equiv) is added gradually, and the mixture is stirred for 2 hours.

-

Cyclization : Potassium carbonate (1.5–2.0 equiv relative to formamidine acetate) is added at 30–35°C, followed by heating to 80–90°C for 5–6 hours.

-

Workup : Ethylene glycol is removed via vacuum distillation. The residue is extracted with ethyl acetate/water, adjusted to pH 8.0 with NaOH, and washed with saturated NaCl. Activated carbon decolorization and recrystallization with chloroform/sherwood oil yield 4-phenylimidazole (45–46% yield, >99% purity).

-

Hydrochloride Formation : The free base is treated with HCl in methanol or ethanol to form the hydrochloride salt.

Key Data:

| Parameter | Value |

|---|---|

| Yield (free base) | 45–46% |

| Purity | >99% |

| Solvent System | Ethylene glycol, ethyl acetate |

| Acid-Binding Agent | K₂CO₃ |

Ullmann Coupling Followed by Demethylation

Reaction Overview

This two-step approach involves Ullmann coupling of p-bromoanisole with imidazole, followed by demethylation using boron tribromide (BBr₃) and subsequent HCl treatment.

Procedure:

-

Ullmann Reaction : p-Bromoanisole (1 equiv), imidazole (1.5 equiv), Cu₂O catalyst, and cesium carbonate in N-methylpyrrolidone (NMP) are heated at 120°C for 12 hours. The intermediate 1-(4-methoxyphenyl)-1H-imidazole is isolated via extraction and crystallized with methyl tert-butyl ether (74% yield).

-

Demethylation : The methoxy intermediate is treated with BBr₃ in dichloromethane at 0°C, then quenched with ice-water. Neutralization with NaHCO₃ yields 4-phenylimidazole, which is converted to the hydrochloride salt using HCl (76% yield, 99.8% purity).

Key Data:

| Parameter | Value |

|---|---|

| Yield (Intermediate) | 74% |

| Yield (Hydrochloride) | 76% |

| Purity | 99.8% |

| Catalyst | Cu₂O |

| Demethylation Agent | BBr₃ |

Cyanamide-Mediated Cyclization of α-Aminoacetophenone

Reaction Overview

A classical method involves reacting α-aminoacetophenone hydrochloride with cyanamide under acidic conditions.

Procedure:

-

Cyclization : α-Aminoacetophenone hydrochloride (1 equiv) and cyanamide (3 equiv) are stirred in water at pH 4.5–5.0 and heated to 90–95°C for 90 minutes.

-

Isolation : The reaction mixture is evaporated, and the residue is extracted with diethyl ether. The hydrochloride salt precipitates upon treatment with HCl-methanol (68% yield).

Key Data:

| Parameter | Value |

|---|---|

| Yield (Hydrochloride) | 68% |

| Reaction pH | 4.5–5.0 |

| Temperature | 90–95°C |

Reductive Amination and Acidification

Reaction Overview

A modern approach employs reductive amination of carbonyl compounds followed by HCl treatment.

Procedure:

-

Imidazole Synthesis : α-Bromo-ketones react with formamide at elevated temperatures to form 4-phenylimidazole derivatives.

-

Reduction : The intermediate is reduced using agents like LiAlH₄ or NaBH₄.

-

Acidification : The free base is dissolved in ethanol and treated with concentrated HCl to precipitate the hydrochloride salt (yield: 70–85%).

Comparative Analysis of Methods

Table 1: Method Comparison

Critical Considerations in Hydrochloride Formation

Q & A

What are the key synthetic strategies for 4-phenylimidazole hydrochloride, and how can reaction conditions be optimized to mitigate byproduct formation?

Answer:

Synthesis often involves cyclization of substituted benzaldehydes with nitrogen-containing precursors. For example, palladium-catalyzed hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide in ethanol forms intermediates, but prolonged reaction times increase hydrodechlorination byproducts. Switching to Raney nickel as a catalyst suppresses dehalogenation, improving yields to 92% . Optimization includes:

- Solvent selection : Water instead of ethanol stabilizes intermediates, reducing side reactions .

- Temperature control : Maintaining 45°C during cyclization ensures complete conversion of intermediates (vs. incomplete conversion at 25°C) .

- Base strength : NaOH (2 equiv) outperforms weaker bases (e.g., Na₂CO₃) in promoting imidazole ring closure .

How can advanced spectroscopic and computational techniques validate the structural integrity of 4-phenylimidazole hydrochloride derivatives?

Answer:

- NMR spectroscopy : Identifies proton environments, particularly distinguishing aromatic protons in the phenyl and imidazole rings .

- LC-MS : Confirms molecular weight and tracks intermediate formation during synthesis (e.g., detecting hydrodechlorination byproducts) .

- X-ray crystallography : Resolves solid-state structures, as demonstrated for imidazole-phenanthroline derivatives .

- DFT calculations : Predict electronic properties and reactive sites, aiding in rational design of derivatives .

What methodological approaches address contradictions in reported biological activities of imidazole derivatives?

Answer:

- Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial activity) to reduce variability .

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to correlate structural features with activity .

- Docking simulations : Predict binding affinities to biological targets (e.g., enzymes), validated by experimental IC₅₀ values .

How can computational models predict the environmental fate or degradation pathways of 4-phenylimidazole hydrochloride?

Answer:

- QSAR models : Correlate molecular descriptors (e.g., logP, HOMO-LUMO gaps) with oxidation rates by Fe(VI), predicting persistence in aqueous systems .

- Random Forest Regression (RFR) : Analyzes experimental data (e.g., reaction rates under varying pH) to identify dominant degradation mechanisms .

- DFT-derived parameters : Electron density maps predict sites vulnerable to oxidative cleavage .

What strategies improve the yield of 4-phenylimidazole hydrochloride in multi-step syntheses?

Answer:

- Catalyst optimization : Raney nickel minimizes dehalogenation vs. Pd/C, critical for aryl halide-containing precursors .

- Intermediate monitoring : LC-MS tracks unstable intermediates (e.g., Schiff bases) to optimize reaction halting points .

- Workup protocols : Rapid filtration after hydrogenation prevents decomposition of sensitive intermediates .

How do substituents on the imidazole ring influence the compound’s physicochemical properties?

Answer:

- Phenyl group position : Para-substitution enhances steric stability, while ortho-substituents increase ring strain, affecting solubility .

- Hydrochloride salt formation : Improves crystallinity and thermal stability, confirmed by DSC and TGA .

- Polar functional groups : Hydroxyl or amine groups on the imidazole ring alter logD values, impacting membrane permeability .

What analytical methods are critical for assessing purity in pharmacologically active 4-phenylimidazole derivatives?

Answer:

- HPLC : Quantifies purity using C18 columns with UV detection at 254 nm, validated against certified reference standards .

- Elemental analysis : Confirms stoichiometry of hydrochloride salts (e.g., chloride content via argentometric titration) .

- Mass spectrometry : Detects trace impurities (e.g., des-chloro byproducts) at ppm levels .

How can researchers design experiments to study the stability of 4-phenylimidazole hydrochloride under physiological conditions?

Answer:

- pH-dependent stability assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via UPLC over 24 hours .

- Serum stability tests : Expose to human serum at 37°C, quench with acetonitrile, and quantify parent compound using LC-MS/MS .

- Forced degradation studies : Use oxidative (H₂O₂), thermal (40–80°C), and photolytic (UV light) stressors to identify degradation products .

What role does the hydrochloride counterion play in the compound’s crystallinity and bioavailability?

Answer:

- Crystal packing : The chloride ion forms hydrogen bonds with imidazole NH groups, enhancing lattice stability (verified by PXRD) .

- Dissolution rate : Hydrochloride salts exhibit faster dissolution in simulated gastric fluid (pH 1.2) vs. free bases, improving bioavailability .

- Hygroscopicity : Salt forms reduce moisture uptake compared to zwitterionic derivatives, critical for long-term storage .

How can researchers reconcile discrepancies in reported reaction mechanisms for imidazole functionalization?

Answer:

- Isotopic labeling : Use ¹⁵N-labeled imidazole to trace reaction pathways in nucleophilic substitutions .

- Kinetic studies : Compare rate constants under varying temperatures to distinguish concerted vs. stepwise mechanisms .

- Computational validation : MD simulations identify transition states, corroborating experimental activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。